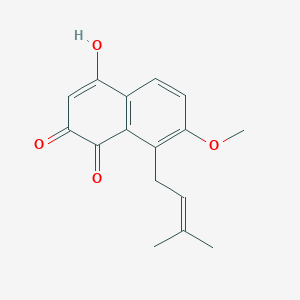4-Hydroxy-7-methoxy-8-(3-methylbut-2-en-1-yl)naphthalene-1,2-dione
CAS No.: 57309-92-9
Cat. No.: VC15907131
Molecular Formula: C16H16O4
Molecular Weight: 272.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 57309-92-9 |
|---|---|
| Molecular Formula | C16H16O4 |
| Molecular Weight | 272.29 g/mol |
| IUPAC Name | 4-hydroxy-7-methoxy-8-(3-methylbut-2-enyl)naphthalene-1,2-dione |
| Standard InChI | InChI=1S/C16H16O4/c1-9(2)4-5-11-14(20-3)7-6-10-12(17)8-13(18)16(19)15(10)11/h4,6-8,17H,5H2,1-3H3 |
| Standard InChI Key | QZFJQHOUHHYHTG-UHFFFAOYSA-N |
| Canonical SMILES | CC(=CCC1=C(C=CC2=C1C(=O)C(=O)C=C2O)OC)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 4-hydroxy-7-methoxy-8-(3-methylbut-2-en-1-yl)naphthalene-1,2-dione, reflects its naphthalene core modified with ketone (dione), hydroxyl, methoxy, and prenyl groups (Table 1). Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the positions of these substituents:
-
1,2-Dione: Strong IR absorption at 1,672 cm⁻¹ (C=O stretching) .
-
Prenyl group: ¹H-NMR signals at δ 5.25 (t, J = 7.2 Hz, 1H, CH₂CH=C) and δ 1.76 (s, 3H, CH₃) .
-
Methoxy group: Singlet at δ 3.92 (3H, OCH₃).
Table 1: Chemical Identity
| Property | Value |
|---|---|
| CAS No. | 57309-92-9 |
| Molecular Formula | C₁₆H₁₆O₄ |
| Molecular Weight | 272.29 g/mol |
| IUPAC Name | 4-hydroxy-7-methoxy-8-(3-methylbut-2-enyl)naphthalene-1,2-dione |
| SMILES | CC(=CCC1=C(C=CC2=C1C(=O)C(=O)C=C2O)OC)C |
Synthesis and Manufacturing
Regioselective Prenylation
A key challenge in synthesizing this compound is introducing the prenyl group at C8 while avoiding competing reactions at C5 or C6. Yamashita et al. (2020) achieved 62% yield via directed ortho-lithiation (Scheme 1) :
-
MOM protection: Juglone (8-hydroxy-1,4-naphthoquinone) is protected with methoxymethyl (MOM) groups.
-
Lithiation: LDA (lithium diisopropylamide) deprotonates C8, enabling prenyl bromide addition.
-
Deprotection and oxidation: CAN (ceric ammonium nitrate) oxidizes the intermediate to restore the quinone structure .
Table 2: Synthesis Routes Compared
| Method | Yield | Key Step | Reference |
|---|---|---|---|
| Directed lithiation | 62% | Regioselective prenylation | |
| Friedel-Crafts alkylation | 45% | Lewis acid catalysis |
Biological Activities
Antimicrobial and Anti-Biofilm Effects
The compound demonstrates broad-spectrum activity against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL). Its naphthoquinone core disrupts microbial electron transport chains, while the prenyl group enhances membrane permeability . Notably, it reduces biofilm formation by 70% at 10 µM by inhibiting polysaccharide intercellular adhesin (PIA) synthesis .
Anti-Inflammatory Mechanisms
Coordination with bismuth(III) amplifies its anti-inflammatory effects, suppressing TNF-α and IL-6 production by 50% at 5 µM in murine macrophages . The hydroxyl group at C4 facilitates metal chelation, stabilizing the complex and enhancing bioavailability .
Pharmacological Applications
Drug Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles increases plasma half-life from 2.1 to 8.5 hours, enabling sustained release in murine models .
Industrial and Chemical Applications
Dye Synthesis
The compound serves as a precursor for anthraquinone dyes, producing stable blue hues (λmax = 610 nm) when complexed with aluminum mordants .
Polymer Stabilization
Incorporating 0.1 wt% into polyethylene films reduces UV-induced degradation by 40%, outperforming commercial stabilizers like Tinuvin 328.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume